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molecular formula C11H9Br B105000 1-Bromo-2-methylnaphthalene CAS No. 2586-62-1

1-Bromo-2-methylnaphthalene

Cat. No. B105000
M. Wt: 221.09 g/mol
InChI Key: CMIMBQIBIZZZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102773B2

Procedure details

1,2-Dibromoethane (˜0.3 ml) was added to 6.10 g (250 mmol) magnesium turnings in 1000 cm3 of THF. This mixture was stirred for 10 min, and then 55.3 g (250 mmol) of 1-bromo-2-methylnaphthalene was added for 1 h by vigorous stirring at room temperature for 3.5 h. Thereafter, 46.5 g (250 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added in one portion. The resulting mixture was stirred for 15 minutes and then was poured into 1000 cm3 of cold water. The product was extracted with 3×300 ml of ethyl acetate. The organic layer was separated, washed by water, brine, then dried over MgSO4, and, finally, evaporated to dryness. The resulting white solid was washed by 2×75 ml of pentane and dried in vacuum. Yield 47.3 g (70%). Anal. calc. for C17H21BO2: C, 76.14; H, 7.89. Found: C, 76.31; H, 8.02. 1H NMR (CDCl3): 8.12 (m, 1H, 8-H), 7.77 (m, 1H, 5-H), 7.75 (d, J=8.4 Hz, 1H, 4-H), 7.44 (m, 1H, 7-H), 7.38 (m, 1H, 6-H), 7.28 (d, J=8.4 Hz, 1H, 3-H), 2.63 (s, 3H, 2-Me), 1.48 (s, 12H, CMe2CMe2).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCCBr.[Mg].Br[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][C:8]=1[CH3:17].C(O[B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C>C1COCC1.O>[CH3:29][C:24]1([CH3:30])[C:25]([CH3:28])([CH3:27])[O:26][B:22]([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=[CH:9][C:8]=2[CH3:17])[O:23]1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
6.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55.3 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)C
Step Three
Name
Quantity
46.5 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by vigorous stirring at room temperature for 3.5 h
Duration
3.5 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 3×300 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed by water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
finally, evaporated to dryness
WASH
Type
WASH
Details
The resulting white solid was washed by 2×75 ml of pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC2=CC=CC=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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